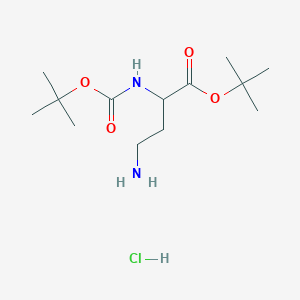
Boc-dab-otbu hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-dab-otbu hydrochloride involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). The reaction typically occurs under basic conditions, such as the presence of sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction can also be carried out in tetrahydrofuran (THF) at 40°C or in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-dab-otbu hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-dab-otbu hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used for deprotection
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Boc-dab-otbu hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the synthesis of biologically active molecules and peptides.
Medicine: It is employed in the development of pharmaceuticals and medicinal chemistry research.
Mecanismo De Acción
The mechanism of action of Boc-dab-otbu hydrochloride involves the protection of the amino group through the formation of a carbamate. The Boc group is added to the amine using di-tert-butyl dicarbonate, which forms a stable carbamate. The Boc group can be removed under acidic conditions, leading to the formation of the free amine .
Comparación Con Compuestos Similares
Similar Compounds
- Boc-Lys-OH
- Boc-Dap-OH
- Fmoc-Lys-OH
- H-Lys (Boc)-OMe hydrochloride
Uniqueness
Boc-dab-otbu hydrochloride is unique due to its specific structure and the stability of the Boc protecting group. It offers a balance between stability and ease of removal, making it a preferred choice in many synthetic applications .
Propiedades
Fórmula molecular |
C13H27ClN2O4 |
|---|---|
Peso molecular |
310.82 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H |
Clave InChI |
PIFRQYRFCQGLRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13397082.png)
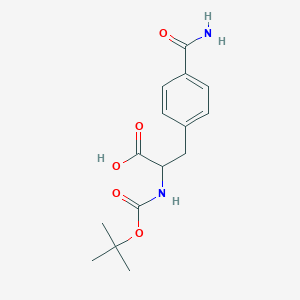
![4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid](/img/structure/B13397089.png)
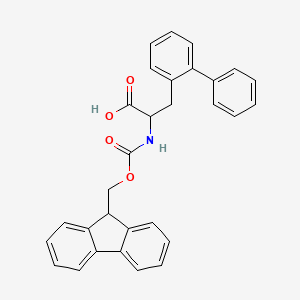
![N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine](/img/structure/B13397104.png)
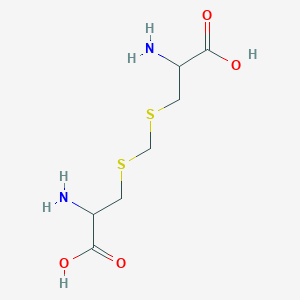

![Potassium;2-[3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B13397119.png)



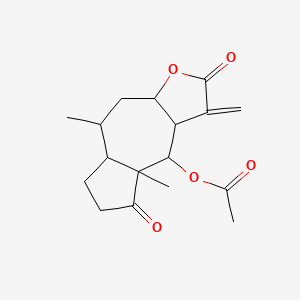
![5-[3-[bis(4-methoxyphenyl)-phenyl-methyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxyhexyl]pentanamide](/img/structure/B13397153.png)

